molecular formula C4H8N4O B2924787 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22354-70-7

5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one

Cat. No.: B2924787
CAS No.: 22354-70-7
M. Wt: 128.135
InChI Key: MLSCUJYRUOUFIX-UHFFFAOYSA-N
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Description

5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a five-membered ring containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

Related triazole compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding and dipole interactions, which are characteristic of nitrogen-rich heterocycles like triazoles .

Cellular Effects

Related compounds have demonstrated various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related triazole compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize by-products. Key factors include the selection of efficient catalysts, precise control of reaction parameters, and effective purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.

    Medicine: Research has indicated its potential as a pharmacophore in the design of new therapeutic agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 5-Amino-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amino functionality make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-amino-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-7-3(5)6-8(2)4(7)9/h1-2H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSCUJYRUOUFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22354-70-7
Record name 3-amino-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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